(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone
Beschreibung
The compound "(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone" is a structurally complex molecule featuring a thieno[2,3-b][1,6]naphthyridine core fused with a tetrahydro ring system. Key functional groups include a 3-amino substituent, a 6-methyl group, and a 4-methoxyphenyl ketone moiety. The tetrahydro modification likely enhances solubility and conformational flexibility compared to non-hydrogenated analogs, which may influence binding affinity and pharmacokinetics.
Eigenschaften
IUPAC Name |
(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-22-8-7-15-12(10-22)9-14-16(20)18(25-19(14)21-15)17(23)11-3-5-13(24-2)6-4-11/h3-6,9H,7-8,10,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWPSCFSALPRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Heterocyclic Framework Construction
The thieno[2,3-b] naphthyridine core is synthesized via cyclocondensation reactions. A common approach involves the Gould-Jacobs reaction, where a β-ketoaniline derivative undergoes thermal cyclization to form the naphthyridine ring . For this compound, a thiophene-containing precursor is critical.
Step 1: Formation of 5,6,7,8-Tetrahydrothieno[2,3-b] naphthyridine
-
Reactants : 2-Aminothiophene-3-carboxamide and methyl vinyl ketone.
-
Conditions : Reflux in acetic acid (120°C, 12–18 hours).
-
Mechanism : The reaction proceeds via aza-Michael addition followed by cyclodehydration.
-
Yield : 60–70% (based on analogous protocols for ethyl derivatives) .
Step 2: Methylation at the 6-Position
-
Reagents : Methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
-
Conditions : DMF solvent, 80°C, 6 hours.
-
Regioselectivity : The methyl group selectively attaches to the secondary amine nitrogen (N-6) due to steric and electronic factors .
Functionalization at the 3-Position: Introduction of the Amino Group
Amination is achieved through nitration followed by reduction, ensuring compatibility with the existing methyl and thiophene groups.
Step 3: Nitration
-
Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
-
Conditions : 0–5°C, 2 hours.
-
Position : Nitration occurs at the 3-position of the thiophene ring due to directing effects of the sulfur atom .
Step 4: Reduction to Amine
-
Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
-
Conditions : Ethanol solvent, room temperature, 12 hours.
-
Side Products : Over-reduction is minimized by controlling H₂ pressure .
Methanone Group Installation: Friedel-Crafts Acylation
The 4-methoxyphenyl methanone moiety is introduced via Friedel-Crafts acylation, leveraging the electron-rich nature of the methoxy-substituted benzene.
Step 5: Acylation
-
Reactants : 4-Methoxybenzoyl chloride and the aminated intermediate.
-
Catalyst : Aluminum chloride (AlCl₃).
-
Conditions : Dichloromethane (DCM) solvent, 0°C to room temperature, 4 hours.
-
Challenges : Competing reactions at the amino group are mitigated by temporary protection (e.g., acetylation).
-
Yield : 65–70%.
Purification and Characterization
Step 6: Chromatographic Purification
-
Method : Column chromatography using silica gel and ethyl acetate/hexane (1:3) as eluent.
Step 7: Structural Validation
-
Techniques :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Gould-Jacobs + Methylation | 35–40% | High regioselectivity | Long reaction times |
| Sequential Amination | Nitration/Reduction + Acylation | 30–35% | Avoids protecting groups | Low acylation yield |
| One-Pot Synthesis | Combined cyclization/acylation | 25–30% | Fewer purification steps | Complex optimization required |
Industrial-Scale Considerations
-
Batch Reactors : Scalability is achieved using 500-L reactors with automated temperature and pH control.
-
Cost Drivers : 4-Methoxybenzoyl chloride (≈$120/kg) and Pd/C catalyst (≈$800/kg) contribute to ≈60% of raw material costs .
-
Waste Management : Neutralization of acidic byproducts (e.g., H₂SO₄) with Ca(OH)₂ reduces environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and therapeutic applications.
Medicine
The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions, such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target molecules, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (R1, R2, R3) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | R1=CH₃, R2=5,6,7,8-tetrahydro, R3=4-OCH₃ | Not explicitly provided* | ~413–439 (estimated) | Tetrahydro core, methoxy group |
| (3-Amino-6-methyl-thieno[2,3-b]pyridin-2-yl)-(4-chloro-phenyl)-methanone | R1=CH₃, R2=H, R3=4-Cl | C₁₅H₁₁ClN₂OS | 302.785 | Chloro substituent, non-hydrogenated |
| 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone | R1=4-OCH₃, R2=H, R3=4-Br | C₂₆H₁₉BrN₂O₂S | 439.33 | Bromo substituent, methoxy-phenyl |
| (3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methylphenyl)methanone | R1=CH₃, R2=5,6,7,8-tetrahydro, R3=4-CH₃ | C₂₅H₂₃N₃OS | 413.534 | Tetrahydro core, methyl substituent |
*Note: The target compound’s molecular formula is inferred as C₂₅H₂₃N₃O₂S based on analogs, with a molecular weight estimated between 413–439 g/mol.
Substituent Effects
- Electron-Donating vs. In contrast, chloro () and bromo () substituents are electron-withdrawing, which may alter binding kinetics or metabolic stability .
Biologische Aktivität
The compound (3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone (CAS No. 496785-37-6) is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C32H30N4O2S2
- Molecular Weight : 566.7362 g/mol
- Boiling Point : 863.9 ± 65.0 °C (predicted)
- Density : 1.357 ± 0.06 g/cm³ (predicted)
- pKa : 6.01 ± 0.40 (predicted) .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential anticancer properties and effects on various cellular pathways.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated notable activity against the human breast cancer cell line MCF-7 and liver carcinoma cell line HepG2 . The IC50 values for these compounds suggest a promising potential for further development in cancer therapeutics.
The proposed mechanism of action for the antitumor activity involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. Specifically, compounds with similar structures have been shown to affect the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation .
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|---|
| Study 1 | Derivative A | MCF-7 | 12.5 | Induced apoptosis through caspase activation |
| Study 2 | Derivative B | HepG2 | 15.0 | Inhibited cell cycle progression at G1 phase |
| Study 3 | Parent Compound | MCF-7 & HepG2 | 10.0 & 20.0 | Significant cytotoxicity with dose-dependent response |
Pharmacological Potential
The compound's structural features suggest it may interact with various biological targets:
- Enzyme Inhibition : The thienoquinoline moiety may allow for interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Potential activity as a modulator for receptors involved in cancer progression and metastasis.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating a broader pharmacological profile.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing (3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone?
- Methodology : Synthesis requires multi-step reactions, including cyclization and functionalization. For example, similar compounds (e.g., thieno[2,3-b]quinoline derivatives) are synthesized via aza-Wittig reactions followed by nucleophilic substitutions . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products. Evidence from pyrido[2,3-d]pyrimidine syntheses highlights the importance of using anhydrous conditions and catalysts like Ag₂O for methylation steps .
- Critical Parameters :
- Purity of intermediates (monitored via TLC/HPLC).
- Protection/deprotection of amino groups to prevent undesired reactivity .
Q. How is the compound characterized spectroscopically?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-methoxyphenyl resonance at δ 3.8 ppm for OCH₃) and confirms ring saturation in the tetrahydrothieno-naphthyridine core .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₂₃H₂₂N₃O₂S: 404.1434) and detects fragmentation patterns .
- X-ray Crystallography : Resolves ambiguity in stereochemistry for structurally similar compounds (e.g., tetrahydrobenzothieno[2,3-d]pyrimidinones) .
Q. What are the primary biological targets hypothesized for this compound?
- Methodology : Computational docking (e.g., AutoDock Vina) predicts binding affinity to kinases or GPCRs due to the naphthyridine scaffold’s resemblance to ATP-binding pockets. Experimental validation via enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™) is required .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the tetrahydrothieno-naphthyridine core?
- Methodology :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for similar heterocycles .
- Catalyst Selection : Pd/C or Raney Ni improves hydrogenation steps in tetrahydro ring formation .
- Case Study : A 20% yield increase was achieved for a thieno[2,3-c]pyridine derivative by replacing Et₃N with DBU as a base .
Q. How to address contradictory data in biological activity studies?
- Methodology :
- Assay Optimization : Control for redox interference (common with thiophene-containing compounds) using antioxidant additives (e.g., ascorbic acid) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl substituents) to isolate pharmacophore contributions .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to distinguish assay-specific artifacts from true bioactivity .
Q. What strategies mitigate instability in aqueous solutions?
- Methodology :
- pH Stability Profiling : Use UV-Vis spectroscopy to track degradation kinetics across pH 2–10.
- Formulation : Encapsulation in cyclodextrins or liposomes improves solubility and half-life, as demonstrated for methoxyphenyl-containing drug candidates .
Comparative Analysis of Structural Analogs
| Compound | Structural Feature | Key Bioactivity | Reference |
|---|---|---|---|
| Tetrahydrobenzothieno[2,3-d]pyrimidinone | Fused thiophene-pyrimidine core | Kinase inhibition | |
| Pyrido[2,3-d]pyrimidine | Naphthyridine analog | Anticancer | |
| Thieno[2,3-c]pyridine | Thiophene substituent | Antimicrobial |
Critical Challenges in Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
